Ketanserin vs. Ritanserin: Differential 5-HT2C Affinity and Impact on Slow Wave Sleep
Ketanserin demonstrates approximately 50-fold lower affinity for the 5-HT2C receptor compared to ritanserin, a critical differentiator for studies requiring discrimination between 5-HT2A and 5-HT2C receptor-mediated effects [1]. In a human sleep study, this differential binding translated into a substantially smaller increase in slow wave sleep (SWS) with ketanserin (20 mg: 17.2% increase; 40 mg: 24.4% increase) compared to ritanserin (5 mg: 51.4% increase), establishing that ketanserin's lower 5-HT2C occupancy is functionally relevant [2].
| Evidence Dimension | 5-HT2C receptor affinity and functional SWS induction |
|---|---|
| Target Compound Data | 5-HT2C affinity: ~50-fold lower than ritanserin; SWS increase: 17.2% (20 mg) and 24.4% (40 mg) |
| Comparator Or Baseline | Ritanserin: 5-HT2C affinity ~50-fold higher than ketanserin; SWS increase: 51.4% (5 mg) |
| Quantified Difference | 5-HT2C affinity: ~50-fold difference; SWS increase: ritanserin 51.4% vs. ketanserin 17.2-24.4% |
| Conditions | Human healthy volunteer sleep study; receptor binding assays in human brain membranes |
Why This Matters
Researchers investigating 5-HT2A-specific mechanisms without confounding 5-HT2C effects should select ketanserin over ritanserin, while studies requiring dual 5-HT2A/2C antagonism must explicitly avoid ketanserin substitution.
- [1] ScienceDirect. Ritanserin - an overview. Ritanserin and ketanserin are 5-HT2a/c antagonists with similar affinities for the 5-HT2a receptor (about 3 nanomolar) but ketanserin has about fifty-fold less affinity for the 5-HT2c site than ritanserin. View Source
- [2] Sharpley AL, Elliott JM, Attenburrow MJ, Cowen PJ. Slow wave sleep in humans: role of 5-HT2A and 5-HT2C receptors. Neuropharmacology. 1994 Mar-Apr;33(3-4):467-71. View Source
